3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is an organic compound that belongs to the class of phenylmorpholines This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a benzamide group
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide, also known as F5097-0171, is the Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
F5097-0171 interacts with its target, MAPK14, by inhibiting its activity . This inhibition interferes with the normal functioning of the protein, leading to changes in the cellular processes that MAPK14 regulates .
Biochemical Pathways
Given that mapk14 is involved in various cellular processes, it is likely that the compound’s action affects multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
The molecular and cellular effects of F5097-0171’s action are largely dependent on the specific cellular context. By inhibiting MAPK14, the compound can potentially alter a variety of cellular processes, leading to diverse outcomes .
Preparation Methods
The synthesis of 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-(2-aminoethyl)morpholine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized benzamide derivatives .
Scientific Research Applications
3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Comparison with Similar Compounds
3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide can be compared with other similar compounds such as:
3-fluoro-4-(morpholin-4-yl)phenylamine: This compound shares a similar structure but lacks the benzamide group, resulting in different chemical and biological properties.
N-{4-[(morpholin-4-yl)methyl]phenyl}-4-(propan-2-yl)benzamide: This compound has a similar benzamide structure but with different substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
3-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-3-1-2-15(13-16)19(24)21-17-6-4-14(5-7-17)12-18(23)22-8-10-25-11-9-22/h1-7,13H,8-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMHBMIBCDYIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.